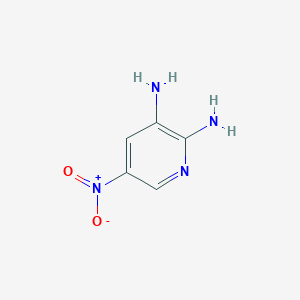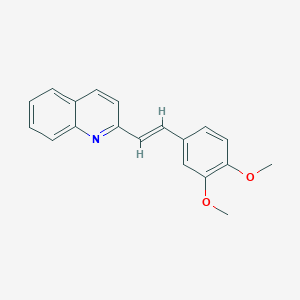
2-(3,4-Dimethoxystyryl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxystyryl)quinoline is a chemical compound that has gained significant attention in scientific research due to its potential as a fluorescent probe for biological imaging. This compound is a derivative of quinoline and is also known as DMQ. DMQ has a unique structure that allows it to interact with biological systems, making it an attractive tool for studying various physiological processes.
Mécanisme D'action
DMQ interacts with biological targets through various mechanisms, such as hydrogen bonding, π-π stacking, and electrostatic interactions. Upon binding to a target, DMQ undergoes a conformational change that results in the emission of fluorescence. The mechanism of action of DMQ has been extensively studied, and its ability to selectively bind to specific targets has been well-established.
Effets Biochimiques Et Physiologiques
DMQ has been shown to have minimal biochemical and physiological effects on biological systems. Studies have shown that DMQ does not significantly alter the activity of enzymes or affect cell viability. This property makes DMQ an ideal tool for studying various physiological processes without interfering with the biological system being studied.
Avantages Et Limitations Des Expériences En Laboratoire
DMQ has several advantages as a fluorescent probe for biological imaging. It has a high quantum yield, which means that it emits a high intensity of fluorescence upon excitation. It also has a large Stokes shift, which allows for easy detection of fluorescence. However, DMQ has some limitations, such as its sensitivity to pH and its tendency to aggregate at high concentrations. These limitations need to be considered when using DMQ in lab experiments.
Orientations Futures
There are several future directions for the use of DMQ in scientific research. One potential application is in the study of protein-protein interactions. DMQ can be used to selectively label specific proteins and monitor their interactions in real-time. Another potential application is in the study of DNA-protein interactions. DMQ can be used to selectively label specific DNA sequences and monitor their interactions with proteins. Additionally, DMQ can be used in the development of biosensors for the detection of specific biological targets. Overall, DMQ has great potential as a tool for studying various physiological processes and has numerous future directions for scientific research.
Méthodes De Synthèse
The synthesis of DMQ involves the reaction of 3,4-dimethoxystyryl bromide with 2-aminobenzophenone in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure DMQ. This synthesis method has been well-established and has been used in various studies to produce DMQ for research purposes.
Applications De Recherche Scientifique
DMQ has been widely used in scientific research as a fluorescent probe for biological imaging. Its unique structure allows it to selectively bind to specific biological targets, such as proteins and DNA, and emit fluorescence upon excitation. This property makes DMQ an ideal tool for studying various physiological processes, such as cell signaling, protein-protein interactions, and DNA-protein interactions.
Propriétés
Numéro CAS |
75903-25-2 |
|---|---|
Nom du produit |
2-(3,4-Dimethoxystyryl)quinoline |
Formule moléculaire |
C19H17NO2 |
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C19H17NO2/c1-21-18-12-8-14(13-19(18)22-2)7-10-16-11-9-15-5-3-4-6-17(15)20-16/h3-13H,1-2H3/b10-7+ |
Clé InChI |
XAEBIRLRAIYZMN-JXMROGBWSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C/C2=NC3=CC=CC=C3C=C2)OC |
SMILES |
COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC2=NC3=CC=CC=C3C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



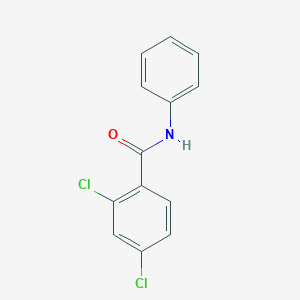
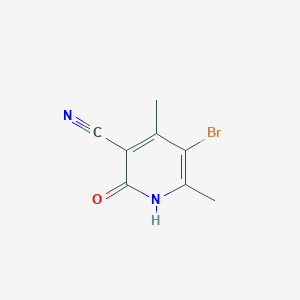
![Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)-](/img/structure/B182590.png)



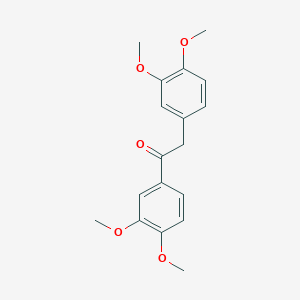
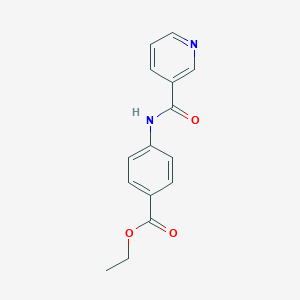


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide](/img/structure/B182608.png)

![4-(Bromomethyl)benzo[d][1,3]dioxole](/img/structure/B182611.png)
